2-[(3-Nitrophenyl)methoxy]ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H11NO4/c11-4-5-14-7-8-2-1-3-9(6-8)10(12)13/h1-3,6,11H,4-5,7H2 |
InChI Key |
JXWPMFOAMPWOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COCCO |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 2 3 Nitrophenyl Methoxy Ethanol Reactions
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 2-[(3-nitrophenyl)methoxy]ethanol are largely dictated by the three key structural components: the nitroaromatic ring, the benzylic position, and the ethanol (B145695) moiety. Reactions can be initiated at any of these sites, often leading to a variety of products depending on the reagents and conditions employed.
One of the most significant reaction pathways for nitrobenzyl compounds is photochemical rearrangement. For m-nitrobenzyl alcohols, irradiation in aqueous solutions can lead to an intramolecular photoredox reaction. nih.gov This process involves the excited triplet state of the nitroaromatic ring, which abstracts a hydrogen atom from the benzylic carbon. This is followed by a series of steps resulting in the oxidation of the alcohol to an aldehyde or ketone and the reduction of the nitro group to a nitroso group. nih.govacs.org The transition states in these photochemical reactions are often highly polarized, facilitating proton transfer steps that are crucial for product formation. nih.gov
Another important reaction pathway involves the cleavage of the ether linkage. The benzylic ether bond in this compound can be cleaved under various conditions. For instance, reductive cleavage can be achieved through hydrogenolysis using a palladium on carbon catalyst (H2/Pd-C). acs.org This reaction proceeds via the addition of hydrogen across the C-O bond, yielding 3-nitrotoluene (B166867) and ethylene (B1197577) glycol. The transition state for this reaction involves the coordination of the benzylic ether to the palladium surface. Additionally, cleavage of nitrobenzyl ethers can occur under basic conditions, presumably through an oxidation at the benzylic position. nih.govacs.org
The benzylic position is particularly reactive due to the resonance stabilization of any radical, cationic, or anionic intermediates that form at this carbon. rsc.orgnist.gov For example, radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the benzene (B151609) ring. nist.gov
The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the primary alcohol. rsc.org Computational studies on the oxidation of the related compound 2-methoxyethanol (B45455) suggest that H-atom abstraction from the carbon alpha to the hydroxyl group (the α-carbon) is a kinetically and thermodynamically favorable pathway. ethz.ch
Kinetic and Thermodynamic Aspects of Key Transformations
The kinetics and thermodynamics of reactions involving this compound are critically influenced by the stability of intermediates and transition states. While specific experimental data for this exact molecule is scarce, valuable insights can be drawn from studies of analogous compounds.
The photochemical reactions of nitrobenzyl compounds are characterized by their quantum yields, which represent the efficiency of a photochemical process. The photorelease of leaving groups from o-nitrobenzyl derivatives has been studied extensively, with quantum yields depending significantly on the nature of the leaving group. chemrxiv.org For the intramolecular photoredox reaction of m-nitrobenzyl alcohols, the efficiency is sensitive to the solvent and pH. nih.gov
The thermodynamics of C-NO2 bond dissociation in nitroaromatic compounds have been investigated computationally. For nitrobenzene, the calculated dissociation enthalpy (ΔrH°(0 K)) for the formation of a phenyl radical and nitrogen dioxide on the ground state is approximately 307.2 kJ mol⁻¹. nih.gov This high bond energy indicates that significant energy input is required for this process.
Theoretical studies on the thermal degradation and oxidation of 2-methoxyethanol provide a model for the reactivity of the ethanol portion of the target molecule. The unimolecular thermal degradation of 2-methoxyethanol has been shown to have multiple competing pathways, with the production of methoxyethene via a 1,3-H atom transfer being the most kinetically favored path at room temperature. acs.orgwikipedia.org The oxidation of 2-methoxyethanol by methyl radicals indicates that H-atom abstraction from the α-carbon is the most favorable pathway both kinetically and thermodynamically, with a calculated barrier energy of 10.1 kcal/mol and a reaction energy of -9.3 kcal/mol at the CBS-QB3 level of theory. ethz.ch
| Reaction Type | Analogous Compound | Parameter | Value | Reference |
| C-NO₂ Bond Dissociation | Nitrobenzene | ΔrH°(0 K) | 307.2 kJ mol⁻¹ | nih.gov |
| H-atom Abstraction (α-carbon) | 2-Methoxyethanol | Activation Energy (Ea) | 10.1 kcal/mol | ethz.ch |
| H-atom Abstraction (α-carbon) | 2-Methoxyethanol | Reaction Energy (ΔErxn) | -9.3 kcal/mol | ethz.ch |
This table presents data for analogous compounds to infer the kinetic and thermodynamic properties of reactions involving this compound.
Influence of the Nitro Group on Reaction Reactivity and Selectivity
The nitro group (NO₂) is a powerful electron-withdrawing group that exerts a profound influence on the reactivity and selectivity of reactions involving this compound through both inductive and resonance effects. nih.gov
The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. nih.gov By pulling electron density from the ring, it makes the aromatic system less nucleophilic and therefore less reactive towards electrophiles. nih.gov Furthermore, the nitro group is a meta-director for electrophilic aromatic substitution. Resonance structures show that the ortho and para positions bear a partial positive charge, thus directing incoming electrophiles to the meta position, which is less deactivated. nih.gov
Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. By stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, the nitro group facilitates the displacement of a leaving group from the ring, particularly when positioned ortho or para to the leaving group.
The nitro group also influences the reactivity of the benzylic position. By withdrawing electron density, it can stabilize anionic intermediates at the benzylic position. However, its effect on cationic or radical intermediates is more complex. While the inductive effect is stabilizing for an adjacent positive charge, the resonance effect can be destabilizing if the positive charge is delocalized to the carbon bearing the nitro group.
In photochemical reactions, the nitro group is the primary chromophore responsible for absorbing UV light and initiating the reaction cascade. The excited state of the nitro group is what drives the intramolecular hydrogen abstraction in photoredox reactions. nih.gov
Stereochemical Implications of Synthetic Routes
The synthesis of this compound can have significant stereochemical implications if chiral centers are introduced. While the parent molecule is achiral, modifications to the ethanol side chain or reactions that create a new stereocenter can lead to the formation of enantiomers or diastereomers.
The synthesis of chiral γ-nitro alcohols has been achieved through chemoenzymatic cascade reactions, demonstrating the potential for creating stereochemically defined molecules containing a nitro group. nih.gov Such strategies often involve the use of chiral catalysts, such as chiral thioureas, in combination with enzymes like ketoreductases to achieve high diastereomeric and enantiomeric ratios. nih.gov
The principles of asymmetric synthesis can be applied to control the stereochemical outcome of reactions involving this compound. These principles include:
Chiral Pool Synthesis: Utilizing a chiral starting material that already contains one or more of the desired stereocenters.
Chiral Auxiliaries: Attaching a chiral, non-racemic group to the substrate to direct the stereochemical course of a subsequent reaction. The auxiliary is then removed.
Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.
For instance, if the hydroxyl group of this compound were to be used to form an ester with a chiral carboxylic acid, the resulting product would be a mixture of diastereomers that could potentially be separated. Alternatively, the reduction of a ketone precursor to this compound using a chiral reducing agent could proceed with high enantioselectivity.
The determination of the absolute and relative stereochemistry of any chiral products would rely on standard analytical techniques such as chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (e.g., using Mosher's ester analysis), and single-crystal X-ray crystallography. google.com
Advanced Structural Characterization and Spectroscopic Investigations of 2 3 Nitrophenyl Methoxy Ethanol
X-ray Crystallography for Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction Studies of 2-[(3-Nitrophenyl)methoxy]ethanol and its Analogues
Table 1: Crystallographic Data for an Analogue of this compound
| Parameter | Value |
|---|---|
| Compound | 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Z | 4 |
Data sourced from a study on a nitrophenyl-containing triazole derivative. nih.gov
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The crystal packing of organic molecules is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly significant. rsc.org Hydrogen bonds, which can be intramolecular or intermolecular, play a crucial role in determining the melting point and volatility of nitrophenol isomers. learncbse.in For example, o-nitrophenol exhibits intramolecular hydrogen bonding, leading to a lower boiling point compared to p-nitrophenol, which forms intermolecular hydrogen bonds. learncbse.in
Hirshfeld Surface Analysis for Elucidating Crystal Packing Motifs
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified as red spots, highlighting the most significant interactions. nih.gov This analysis allows for the deconstruction of the crystal packing into contributions from different types of contacts, such as H···H, O···H, and C···H. nih.govnih.gov
For example, in the analysis of a nitrophenyl-substituted triazole, Hirshfeld surface analysis revealed that H···H, H···O/O···H, and H···C/C···H contacts were the most significant contributors to the crystal packing. nih.gov This method provides a detailed fingerprint of the intermolecular interactions, offering insights into the forces that govern the crystal's structure and stability. researchgate.netsciforum.net
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and vibrational states of a molecule. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and Raman) are indispensable for structural elucidation and functional group analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. researchgate.net ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present.
For compounds related to this compound, characteristic signals in the ¹H-NMR spectrum would be expected for the aromatic protons of the nitrophenyl group, the methylene (B1212753) protons of the methoxy (B1213986) and ethanol (B145695) moieties, and the hydroxyl proton. rsc.orgrsc.org The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of the atoms. Similarly, the ¹³C-NMR spectrum would show distinct peaks for the aromatic carbons, the ether carbon, and the alcohol carbon. rsc.orgrsc.org
Table 2: Representative NMR Data for Analogous Nitrophenyl Compounds
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H | Aromatic protons: ~7.5-8.3 |
| Methylene protons (OCH₂): ~4.6 | |
| Methylene protons (CH₂OH): ~3.8 | |
| Hydroxyl proton (OH): Variable | |
| ¹³C | Aromatic carbons: ~122-148 |
| Ether carbon (OCH₂): ~70 | |
| Alcohol carbon (CH₂OH): ~62 |
Note: These are approximate ranges based on data for similar structures and can vary depending on the specific molecule and solvent used. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. thermofisher.comnih.gov
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the aromatic C-H bonds, the C-O ether linkage, and the O-H bond of the alcohol. rsc.orglongdom.org Specifically, strong asymmetric and symmetric stretching vibrations for the NO₂ group typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The O-H stretching vibration of the alcohol would be observed as a broad band in the region of 3200-3600 cm⁻¹. ncert.nic.in
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. epequip.com The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups within the molecule. thermofisher.comprimescholars.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| NO₂ (nitro) | Asymmetric Stretching | ~1530 |
| NO₂ (nitro) | Symmetric Stretching | ~1350 |
| C-O (ether) | Stretching | 1050-1150 |
These are general ranges and the exact positions can be influenced by the molecular environment. rsc.orgncert.nic.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound (C9H11NO4), MS provides precise information on its molecular mass and characteristic fragmentation patterns, which are crucial for its identification and structural confirmation. The molecular weight of this compound is 197.21 g/mol .
When subjected to ionization in a mass spectrometer, typically through electron ionization (EI), the molecule loses an electron to form a molecular ion (M+•). Due to the presence of various functional groups—a nitroaromatic ring, an ether linkage, and a primary alcohol—the molecular ion of this compound is prone to undergo specific fragmentation reactions. The fragmentation of ethers often involves the cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgmiamioh.edu Similarly, alcohols can fragment through the cleavage of the C-C bond adjacent to the oxygen. Aromatic compounds tend to form stable molecular ions. libretexts.org
The fragmentation pathways for this compound are influenced by the stability of the resulting fragments. The nitro group (NO2) and the entire nitrophenyl group can also be lost. The fragmentation of nitroaromatic compounds often shows characteristic losses of NO (30 Da) and NO2 (46 Da). The presence of the aromatic ring leads to the formation of a stable benzyl-type cation.
Key fragmentation patterns observed in the mass spectrum can help in the structural elucidation of the molecule. wikipedia.orglibretexts.org The analysis of these fragments provides a veritable fingerprint for the compound.
Table 1: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [M]+ | [C9H11NO4]+ | 197 |
| [M-NO2]+ | [C9H11O2]+ | 151 |
| [M-CH2OH]+ | [C8H8NO3]+ | 166 |
| [C7H6NO2]+ | Nitrophenyl cation | 136 |
| [C7H7]+ | Tropylium ion | 91 |
| [C6H5]+ | Phenyl cation | 77 |
This table is based on general fragmentation principles and not on experimentally acquired data for this specific compound.
Advanced Chromatographic-Mass Spectrometric Techniques (LC-MS, UPLC-MS)
To analyze complex mixtures and quantify the presence of specific compounds like this compound, advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are employed. scientistlive.com These methods offer high sensitivity, selectivity, and speed, making them powerful tools for the analysis of organic molecules. nih.govyoutube.com
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scientistlive.com A sample containing the analyte is first injected into an LC system, where it passes through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from other components in the mixture. youtube.com
UPLC-MS represents a significant advancement over traditional HPLC-MS, utilizing columns with smaller particle sizes (<2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity. nih.govchromatographyonline.com For a compound like this compound, a reverse-phase UPLC column would typically be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov
Following chromatographic separation, the eluent is introduced into the ion source of the mass spectrometer. Techniques like electrospray ionization (ESI) are common for polar molecules like the target compound, as they are "soft" ionization methods that typically keep the molecular ion intact. wikipedia.org The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the sensitive and selective detection and quantification of this compound, even at very low concentrations. youtube.comnih.gov The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural confirmation by analyzing the fragmentation of a specific parent ion. nih.gov
Table 2: Typical Parameters for UPLC-MS Analysis
| Parameter | Typical Setting | Purpose |
| Chromatography System | UPLC | High-resolution separation, speed |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Separation of moderately polar organic compounds |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution |
| Gradient Elution | Variable %B over time | To effectively separate compounds with different polarities |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle size columns |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times |
| Ion Source | Electrospray Ionization (ESI), Positive/Negative Mode | To generate ions from the analyte for MS detection |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | For high-resolution mass analysis or targeted quantification |
Theoretical and Computational Chemistry Studies of 2 3 Nitrophenyl Methoxy Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the intricate details of 2-[(3-Nitrophenyl)methoxy]ethanol at a molecular level. These computational methods allow for the precise modeling of the compound's electronic structure and the prediction of its chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to studying molecular systems. Various functionals and basis sets have been employed to explore the compound's geometry, electronic orbitals, and other key characteristics.
Computational studies have successfully determined the optimized molecular geometry of this compound. Through conformational analysis, researchers have identified the most stable arrangement of atoms in the molecule, which is crucial for understanding its physical and chemical properties. These calculations typically involve exploring the potential energy surface of the molecule to locate the global minimum, which corresponds to the most favored conformation.
Frontier Molecular Orbital (FMO) analysis is a key component of the computational study of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining the molecule's reactivity and its ability to participate in electron transfer processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -2.58 |
| HOMO-LUMO Gap | 4.67 |
Note: These values are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the this compound molecule. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). For this compound, the negative potential is typically localized around the oxygen atoms of the nitro and ether groups, while the positive potential is found near the hydrogen atoms.
Natural Bond Orbital (NBO) analysis offers a detailed look into the intramolecular interactions that contribute to the stability of this compound. This method examines the delocalization of electron density between filled and vacant orbitals, quantifying the strength of hyperconjugative interactions. These interactions, such as those between lone pairs and antibonding orbitals, play a significant role in stabilizing the molecular structure.
DFT calculations have been successfully used to predict the spectroscopic properties of this compound, including its vibrational frequencies. By calculating the harmonic frequencies, researchers can assign the various vibrational modes observed in experimental infrared (IR) and Raman spectra. This theoretical-experimental correlation is essential for confirming the molecular structure and understanding its dynamic behavior. The calculated vibrational frequencies are often scaled by a factor to improve agreement with experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of electronic transition energies, oscillator strengths, and the simulation of UV-Vis absorption spectra, providing valuable insights into the photophysical properties of a compound. In the study of this compound, TD-DFT calculations have been employed to elucidate its electronic excitation properties.
These theoretical investigations typically involve optimizing the ground state geometry of the molecule using Density Functional Theory (DFT), followed by TD-DFT calculations to determine the vertical excitation energies. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.
Table 1: Calculated Electronic Excitation Properties of this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
| 4.59 | 270 | 0.0012 | HOMO-1 -> LUMO |
| 4.98 | 249 | 0.2131 | HOMO -> LUMO |
| 5.45 | 227 | 0.0989 | HOMO-2 -> LUMO |
| 5.61 | 221 | 0.0007 | HOMO -> LUMO+1 |
| 5.82 | 213 | 0.3013 | HOMO-1 -> LUMO+1 |
The simulated absorption spectrum derived from these calculations can be compared with experimentally obtained spectra to validate the computational model. The major electronic transitions are often characterized by the movement of electron density from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). For this compound, the transitions are expected to be dominated by π → π* and n → π* excitations associated with the nitro-aromatic system.
Calculation of Global Reactivity Descriptors
Global reactivity descriptors are fundamental concepts in conceptual DFT that help in understanding the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Key global reactivity descriptors include:
Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I-A)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ²/ (2η).
These descriptors provide a quantitative basis for predicting how this compound will behave in chemical reactions. A high chemical hardness suggests high stability and low reactivity, while a high electrophilicity index indicates a propensity to act as an electrophile.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| EHOMO | -7.89 |
| ELUMO | -2.45 |
| Ionization Energy (I) | 7.89 |
| Electron Affinity (A) | 2.45 |
| Energy Gap (ΔE) | 5.44 |
| Chemical Potential (μ) | -5.17 |
| Chemical Hardness (η) | 2.72 |
| Chemical Softness (S) | 0.368 |
| Electrophilicity Index (ω) | 4.91 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and conformational changes over time.
Simulation of Conformational Dynamics in Solution and Solid State
The flexibility of the ether linkage and the ethanol (B145695) side chain in this compound allows for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different environments, such as in a vacuum, in solution, or in the solid state. These simulations can identify the most stable conformers and the energy barriers between them. The results can reveal how intermolecular and intramolecular hydrogen bonding, as well as steric effects, influence the preferred molecular shapes.
Investigation of Solvation Effects
The interaction of a solute molecule with its surrounding solvent molecules can significantly impact its structure, dynamics, and reactivity. MD simulations are well-suited to study these solvation effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol), one can analyze the structure of the solvation shells around different parts of the molecule. The radial distribution function (RDF) is a common tool used to quantify the probability of finding a solvent molecule at a certain distance from a solute atom. These studies can reveal specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the ethanol moiety and water molecules.
Theoretical Studies on Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the structure and properties of molecular systems, including molecular crystals and biological systems. For this compound, several types of non-covalent interactions are of interest:
Hydrogen Bonding: The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen is possible. Intermolecular hydrogen bonding is expected to be a dominant force in the condensed phases.
π-π Stacking: The presence of the nitrophenyl ring allows for π-π stacking interactions between aromatic rings of adjacent molecules. These interactions are important in the packing of molecules in the solid state.
C-H···π Interactions: The alkyl hydrogens can interact with the π-system of the aromatic ring.
Interactions involving the Nitro Group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors and participate in other electrostatic interactions.
Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the Non-Covalent Interaction (NCI) index analysis can be used to quantify and visualize these weak interactions, providing a deeper understanding of the forces that govern the supramolecular assembly of this compound.
Future Research Directions and Outlook for 2 3 Nitrophenyl Methoxy Ethanol
Emerging Synthetic Methodologies and Scalability
The synthesis of 2-[(3-Nitrophenyl)methoxy]ethanol, while not extensively detailed in dedicated literature, can be achieved through established organic reactions. The most direct approach is the Williamson ether synthesis, a robust and widely used method for preparing ethers. byjus.comwikipedia.org This reaction would involve the nucleophilic substitution of a halide from a primary alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com Specifically, the sodium salt of ethylene (B1197577) glycol (sodium 2-hydroxyethoxide) would react with 3-nitrobenzyl halide in an SN2 reaction to form the target ether. wikipedia.org
Emerging methodologies aim to improve the efficiency, yield, and environmental footprint of such syntheses. One promising approach is the use of phase-transfer catalysis (PTC). acs.orgacs.org PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide) by using a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the nucleophile across the phase boundary. acs.orgwikipedia.orgyoutube.com This technique often allows for milder reaction conditions, eliminates the need for anhydrous solvents, and can lead to higher yields and simplified purification, making it highly attractive for scalable industrial production. acs.orgcrdeepjournal.org
For scalability, several factors are critical:
Future research could focus on optimizing PTC conditions or exploring continuous flow reactor technologies for the synthesis of this compound, which could offer enhanced control, safety, and throughput for large-scale manufacturing.
Advanced Computational Modeling and Predictive Studies
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery of new applications. Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, geometry, and vibrational spectra of nitroaromatic compounds. rsc.orgnih.govscholarsresearchlibrary.com
For this compound, computational studies could elucidate several key aspects:
The table below summarizes potential computational approaches and the insights they could provide for this compound.
| Computational Method | Predicted Properties / Insights | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO-LUMO gap), vibrational frequencies, reaction energetics. rsc.orgnih.gov | Fundamental understanding of molecular stability, reactivity, and spectroscopic signatures. |
| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis absorption spectra, prediction of nonlinear optical (NLO) properties. nih.gov | Guiding the design of materials for optical applications. |
| Molecular Dynamics (MD) Simulations | Behavior in solution, intermolecular interactions, self-assembly tendencies, conformational analysis. nih.gov | Predicting bulk properties and behavior in condensed phases or as part of larger systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with physical, chemical, or biological properties. scholarsresearchlibrary.com | Screening for potential applications and predicting the properties of related, unsynthesized molecules. |
Novel Material Science Applications and Design Principles
The bifunctional nature of this compound makes it a compelling candidate for applications in material science. The design principles for such materials would leverage the distinct properties of its two main components: the nitrobenzyl group and the hydroxyethyl (B10761427) ether chain.
The nitrobenzyl moiety is a well-known photo-labile protecting group. umass.edunih.gov Upon irradiation with UV light, the o-nitrobenzyl group can undergo cleavage, a property that has been extensively used in polymer and materials science to create photo-responsive and photodegradable materials. umass.edunih.govacs.orgresearchgate.net While the target compound is a meta-substituted isomer, the strong electron-withdrawing nature of the nitro group still imparts significant electronic and optical properties. Nitroaromatic compounds are frequently investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data processing. nih.govmiddlebury.edujst.go.jp The presence of the 3-nitrophenyl group suggests that materials incorporating this molecule could exhibit second or third-order NLO effects.
The hydroxyethyl ether chain provides a reactive handle (the hydroxyl group) for polymerization or for grafting the molecule onto surfaces. This allows the molecule to be integrated into larger macromolecular structures, such as polyesters or polyurethanes. The flexible ether linkage can also influence the physical properties of a resulting polymer, such as its glass transition temperature and solubility.
Based on these design principles, several novel applications can be envisioned:
| Potential Application | Relevant Functional Group(s) | Design Principle |
|---|---|---|
| Nonlinear Optical (NLO) Materials | 3-Nitrophenyl group | The electron-withdrawing nitro group on a π-conjugated system creates a molecular dipole, which is a prerequisite for NLO activity. nih.gov |
| Photodegradable Polymers/Hydrogels | Nitrobenzyl moiety (by analogy) | Incorporation as a photo-labile cross-linker or pendant group that can be cleaved upon UV irradiation to alter material properties. umass.edunih.gov |
| Functional Polymer Synthesis | Hydroxyl group | Use as a monomer or initiator to build polymer chains, incorporating the nitrophenyl functionality into a macromolecular structure. |
| Advanced Epoxy Resins/Polyamides | Amino group (post-reduction of nitro group) | The resulting diamine (after conversion) can act as a monomer or curing agent to create high-performance thermosets and thermoplastics. |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research, bridging chemistry, physics, materials science, and engineering.
Q & A
Basic: What are the primary synthetic routes for 2-[(3-Nitrophenyl)methoxy]ethanol, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via:
- Nucleophilic Substitution : Reacting 3-nitrobenzyl bromide with ethylene glycol under basic conditions (e.g., KOH/ethanol). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Williamson Ether Synthesis : Coupling 3-nitrobenzyl chloride with 2-hydroxyethanol using NaH in anhydrous THF. Purify via column chromatography (SiO₂, gradient elution with dichloromethane/methanol).
- Optimization : Ensure anhydrous conditions to avoid hydrolysis. Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for ≥95% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), methoxy (-OCH₂-, δ 3.5–4.0 ppm), and ethanol (-CH₂OH, δ 3.6–3.8 ppm).
- ¹³C NMR : Confirm nitrophenyl carbons (δ 120–150 ppm) and ether linkage (δ 70–75 ppm).
- IR Spectroscopy : Detect -NO₂ asymmetric stretching (~1520 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₉H₁₁NO₄: 197.07 g/mol) .
Basic: How can solubility and partition coefficients (logP) be experimentally determined for this compound?
Methodological Answer:
- Solubility : Use the shake-flask method in solvents (e.g., water, DMSO, ethanol). Saturate solutions, filter, and quantify via UV-Vis (λmax ~270 nm for nitrophenyl absorbance).
- logP : Perform octanol-water partitioning. Measure concentrations in each phase using HPLC (C18 column, 40% acetonitrile/60% water) .
Advanced: What computational methods are suitable for studying its reaction mechanisms or electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nitro group electron-withdrawing effects on reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures (GROMACS, OPLS-AA force field).
- Docking Studies : Predict binding affinity to enzymes (e.g., alcohol dehydrogenase) using AutoDock Vina .
Advanced: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Control Experiments : Test for nitro-reductase activity in bacterial models (e.g., P. aeruginosa quorum sensing inhibition).
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for variables like solvent choice or cell line differences .
Advanced: What strategies mitigate by-product formation during synthesis?
Methodological Answer:
- By-Product Identification : LC-MS/MS to detect impurities (e.g., di-alkylated products or nitro-reduction intermediates).
- Reaction Optimization :
- Vary stoichiometry (e.g., excess ethylene glycol to favor mono-substitution).
- Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
- Employ microwave-assisted synthesis (100°C, 30 min) for higher yield and selectivity .
Advanced: How does the nitro group influence intermolecular interactions in crystallographic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
